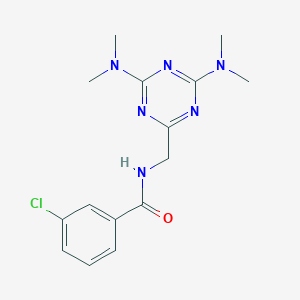

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to the one you mentioned often contain aromatic rings, amine groups, and other functional groups. These structures can contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Friedel-Crafts alkylation, which is used to introduce alkyl groups into aromatic rings . Another common method is the Michael addition, used to add nucleophiles to α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H-NMR, FTIR, UV-vis, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds can involve various mechanisms. For example, the thermal decomposition of some compounds has been found to be self-accelerated .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as melting point, boiling point, and solubility can be determined experimentally .Scientific Research Applications

Synthesis and Polymer Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a melamine derivative that has been explored for its potential in polymer synthesis and applications. One study detailed the preparation of bi-functional melamine derivatives and analyzed their polycondensates, showing potential in the development of new materials with specific properties (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).

Bioconjugation and Drug Delivery Systems

The chemical structure of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide facilitates its use in bioconjugation techniques, where it can be used to attach sugar residues to cytotoxic 1,3,5-triazines. This method has implications for the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents (Simmonds, R., & Stevens, M., 1982).

Antimalarial and Antitumor Activities

Compounds derived from N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide have been studied for their antimalarial and antitumor properties. Research has identified derivatives that exhibit modest antimalarial activity, suggesting potential for the development of new antimalarial agents (Werbel, L. M., Elslager, E., Hess, C., & Hutt, M. P., 1987).

Environmental and Agricultural Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide derivatives have been explored for their herbicidal activity, with some compounds showing promise in controlling annual and perennial grasses. This suggests potential utility in agricultural practices, offering a new approach to managing unwanted vegetation while possibly minimizing environmental impact (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJUZWBAQGSAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)

![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)

![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)

![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)